molecular formula C7H9NO2 B098012 2-Amino-3-(hydroxymethyl)phenol CAS No. 18274-82-3

2-Amino-3-(hydroxymethyl)phenol

Cat. No. B098012
CAS RN: 18274-82-3
M. Wt: 139.15 g/mol
InChI Key: DFWBMEJBHIZHNR-UHFFFAOYSA-N
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Description

2-Amino-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H9NO2 . It is structurally similar to cresols, which are a group of aromatic organic compounds widely occurring as phenols .


Synthesis Analysis

The synthesis of phenols, such as 2-Amino-3-(hydroxymethyl)phenol, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-(hydroxymethyl)phenol consists of a phenol group with an amino group (NH2) and a hydroxymethyl group (CH2OH) attached to the benzene ring . The molecular weight is 139.15 .


Chemical Reactions Analysis

Phenols, like 2-Amino-3-(hydroxymethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenols, such as 2-Amino-3-(hydroxymethyl)phenol, are influenced by their chemical structure. This includes values of melting and boiling points, solubility in water, pKa, and Log P .

Scientific Research Applications

Synthesis of Derivatives

2-Amino-3-(hydroxymethyl)phenol can be used in the synthesis of its derivatives. For instance, it can be used to synthesize 3-, 4-, and 5-methyl 2-hydroxybenzaldehydes .

Use in Pharmaceutical Industry

This compound can be used in the pharmaceutical industry. For example, it is used in the synthesis of 4-[2-[Benzyl (tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol, a certified reference material .

Production of Resins

2-Amino-3-(hydroxymethyl)phenol can be used in the production of resins. It is used in the synthesis of 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(hydroxymethyl)phenol, maleate salt .

Use in Adhesive Industry

This compound can be used in the adhesive industry. It is used in the modification of soy protein-based wood adhesive to improve its water resistance .

Production of Levalbuterol Related Compounds

2-Amino-3-(hydroxymethyl)phenol is used in the production of Levalbuterol related compounds. For example, it is used in the synthesis of 4-[2-(tert-Butylamino)ethyl]-2-(hydroxymethyl)phenol .

Production of Salmeterol Related Compounds

This compound is used in the production of Salmeterol related compounds. For instance, it is used in the synthesis of 4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol .

Safety And Hazards

2-Amino-3-(hydroxymethyl)phenol may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .

Future Directions

There is ongoing research into the potential applications of phenolic compounds like 2-Amino-3-(hydroxymethyl)phenol. For instance, one study explored the use of hydroxymethyl phenol in modifying a soy protein-based wood adhesive, demonstrating the potential for such compounds in enhancing the biological activity of drugs . Another study synthesized a compound with antiviral activity using a 2-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivative .

properties

IUPAC Name

2-amino-3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWBMEJBHIZHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618363
Record name 2-Amino-3-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(hydroxymethyl)phenol

CAS RN

18274-82-3
Record name 2-Amino-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18274-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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